molecular formula C20H16N2O6S B2564444 methyl (6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl) phthalate CAS No. 877638-25-0

methyl (6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl) phthalate

Cat. No.: B2564444
CAS No.: 877638-25-0
M. Wt: 412.42
InChI Key: DZHIDXHMOXFWJZ-UHFFFAOYSA-N
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Description

Methyl (6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl) phthalate is a complex organic compound that integrates multiple functional groups, including pyrimidine, thioether, and phthalate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl) phthalate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Thioether Formation:

    Pyran Ring Synthesis: The pyran ring can be formed through a cyclization reaction involving a suitable precursor, such as a 1,3-dicarbonyl compound, under acidic or basic conditions.

    Phthalate Ester Formation: The final step involves esterification of the pyran derivative with phthalic anhydride in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group in the compound can undergo oxidation to form a sulfoxide or sulfone.

    Reduction: The carbonyl groups in the pyran and phthalate moieties can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The methyl group on the pyrimidine ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid

Properties

IUPAC Name

1-O-methyl 2-O-[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] benzene-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O6S/c1-12-7-8-21-20(22-12)29-11-13-9-16(23)17(10-27-13)28-19(25)15-6-4-3-5-14(15)18(24)26-2/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHIDXHMOXFWJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701334067
Record name Methyl (6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl) phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701334067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877638-25-0
Record name Methyl (6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl) phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701334067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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